
1-(Benzyloxy)-3-ethylbenzene
Overview
Description
1-(Benzyloxy)-3-ethylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-ethylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-ethylphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction and enhance selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-ethylphenol and benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 3-ethylphenol and benzyl alcohol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Benzyloxy)-3-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-ethylbenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Pathways involving electrophilic aromatic substitution and nucleophilic addition are common.
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-ethylbenzene
- 1-(Benzyloxy)-4-ethylbenzene
- 1-(Benzyloxy)-3-methylbenzene
Uniqueness: 1-(Benzyloxy)-3-ethylbenzene is unique due to the specific positioning of the benzyloxy and ethyl groups on the benzene ring, which influences its chemical reactivity and potential applications. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Biological Activity
1-(Benzyloxy)-3-ethylbenzene, also known by its CAS number 668477-50-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a benzyloxy group attached to an ethyl-substituted benzene ring. The structural representation can be summarized as follows:
- Molecular Formula :
- Molecular Weight : 228.29 g/mol
- CAS Number : 668477-50-7
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various bacterial strains.
- Anticancer Activity : There is growing evidence supporting the role of this compound in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cell growth inhibition.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 90 |
10 | 70 |
25 | 30 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 15 |
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that at lower concentrations, the compound does not exhibit significant cytotoxic effects on normal human fibroblast cells, suggesting a favorable safety profile for potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-3-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h3-11H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMBVOVVYOIMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599490 | |
Record name | 1-(Benzyloxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668477-50-7 | |
Record name | 1-(Benzyloxy)-3-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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